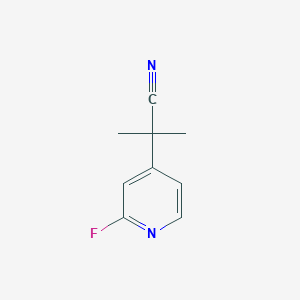![molecular formula C29H48 B12100062 17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)
17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-ETHYLCHOLEST-5,22-DIENE typically involves the modification of cholesterol or other sterol precursors. One common method includes the selective reduction of the double bonds in the sterol backbone, followed by the introduction of an ethyl group at the 24-position. This can be achieved through a series of reactions including hydrogenation, alkylation, and dehydrogenation under specific conditions such as the use of catalysts like palladium on carbon (Pd/C) and reagents like ethyl iodide.
Industrial Production Methods
Industrial production of (24S)-ETHYLCHOLEST-5,22-DIENE may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(24S)-ETHYLCHOLEST-5,22-DIENE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to remove double bonds or reduce ketones to alcohols, typically using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
(24S)-ETHYLCHOLEST-5,22-DIENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a model compound in studying sterol chemistry.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role in modulating cholesterol levels and its anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (24S)-ETHYLCHOLEST-5,22-DIENE involves its interaction with cellular membranes and specific molecular targets. It can modulate the fluidity and permeability of cell membranes, affecting various signaling pathways. Additionally, it may interact with nuclear receptors and enzymes involved in cholesterol metabolism, thereby influencing gene expression and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound from which (24S)-ETHYLCHOLEST-5,22-DIENE is derived.
Sitosterol: A plant sterol with similar structural features but different biological activities.
Ergosterol: A fungal sterol that shares the cholestane backbone but has distinct functional groups.
Uniqueness
(24S)-ETHYLCHOLEST-5,22-DIENE is unique due to the presence of the ethyl group at the 24-position and the specific configuration of its double bonds. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H48 |
|---|---|
Molecular Weight |
396.7 g/mol |
IUPAC Name |
17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h11-13,20-22,24-27H,7-10,14-19H2,1-6H3/b12-11+ |
InChI Key |
QJZBXSPSDJRHDU-VAWYXSNFSA-N |
Isomeric SMILES |
CCC(/C=C/C(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


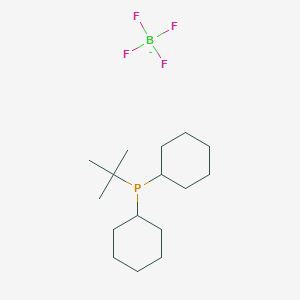
![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12099995.png)

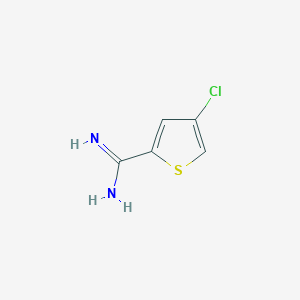
![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)

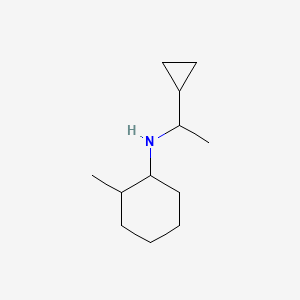
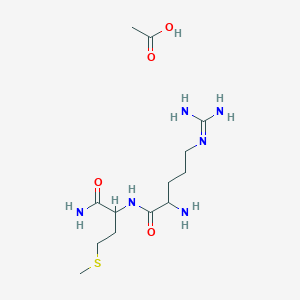



![hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate](/img/structure/B12100055.png)
